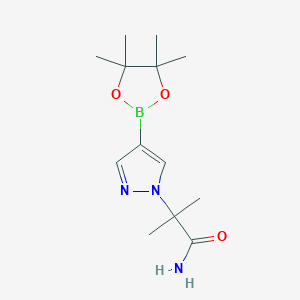

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide

Description

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide (CAS: 1282518-81-3) is a boron-containing heterocyclic compound with the molecular formula C₁₃H₂₂BN₃O₃ and a molecular weight of 308.18 g/mol . Its structure features a pinacol boronate ester moiety attached to a pyrazole ring, which is further substituted with a tertiary amide group. This compound is widely utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive molecules .

Properties

IUPAC Name |

2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BN3O3/c1-11(2,10(15)18)17-8-9(7-16-17)14-19-12(3,4)13(5,6)20-14/h7-8H,1-6H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIONNLYXWAHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Chemical Formula: C17H27BNO3

- Molecular Weight: 290.21 g/mol

- CAS Number: 1362243-52-4

- Structure: The compound features a pyrazole moiety and a dioxaborolane group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the dioxaborolane group enhances its binding affinity to various proteins involved in metabolic pathways.

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on key enzymes. For instance, it has shown promising results as an inhibitor of tryptophan hydroxylase (TPH) , an enzyme linked to serotonin synthesis. In vitro assays demonstrated that at a concentration of 100 µM, the compound exhibited an inhibition rate of approximately 64% against TPH .

Case Studies

- Obesity and Metabolic Disorders:

- Neuroprotective Effects:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring can significantly impact the biological activity of the compound. For example, variations in substituents at the para position of the phenyl ring were found to enhance inhibitory potency against TPH .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship Findings

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Reactivity Differences :

- The amide group in the target compound enhances hydrolytic stability compared to esters or nitriles, which are more prone to hydrolysis under acidic/basic conditions .

- The benzoic acid derivative (Table 1) exhibits pH-dependent solubility, making it suitable for aqueous-phase reactions .

- The alcohol derivative undergoes oxidation or esterification more readily than the amide .

Key Findings :

- The amide derivative outperforms nitriles and esters in stability and coupling efficiency, critical for pharmaceutical synthesis .

- The benzoic acid analog shows superior bioavailability but lower cross-coupling yields due to steric hindrance .

- Alcohol and methyl derivatives are preferred in agrochemicals for their cost-effective synthesis .

Commercial Availability and Purity

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key stages:

- Formation of the pyrazole core substituted with a suitable leaving group (e.g., bromo or halogenated pyrazole)

- Introduction of the boronate ester group via palladium-catalyzed borylation (Suzuki-Miyaura type coupling or Miyaura borylation)

The amide group is introduced either before or after the boronation step depending on the synthetic route and stability of intermediates.

Preparation of the Pyrazole Intermediate

A common precursor is 4-bromo-1-methyl-1H-pyrazole or a similar halogenated pyrazole derivative. This intermediate can be synthesized via:

- Cyclization of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds to form pyrazole rings.

- Subsequent selective bromination at the 4-position to afford 4-bromo-1-methyl-pyrazole, which serves as a substrate for boronation.

This step ensures a reactive site for palladium-catalyzed cross-coupling with boron reagents.

Introduction of the Boronate Ester Group

The key step for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group is the Miyaura borylation reaction. This involves:

- Reacting the 4-bromo-pyrazole intermediate with bis(pinacolato)diboron.

- Using a palladium catalyst such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).

- Employing a base like potassium acetate or cesium carbonate.

- Conducting the reaction in polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

- Heating the mixture typically between 80–90°C for several hours (3–16 h).

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Amide Formation

The amide moiety, 2-methylpropanamide, can be introduced by:

- Direct amidation of the corresponding acid or ester precursor.

- Coupling reactions involving amine and acid derivatives under peptide coupling conditions.

- Alternatively, the amide can be introduced prior to the borylation step if the intermediate is stable under the reaction conditions.

Specific details on the amidation step for this compound are less documented explicitly but generally follow standard amide coupling protocols.

Representative Reaction Conditions and Yields

| Step | Reagents & Catalysts | Solvent & Temp. | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Borylation of 4-bromo-pyrazole | Bis(pinacolato)diboron, Pd(OAc)2 or Pd(PPh3)4, KOAc or Cs2CO3 | DMF or 1,4-dioxane, 80–90°C | 3–16 hours | 39–71% | Degassed with argon, inert atmosphere required |

| Amide formation | Standard coupling agents (e.g., EDC, HATU) | Usually polar solvents | Varies | Not specified | Typically high yield if pure intermediates used |

Analytical and Purification Techniques

- After reaction completion, mixtures are cooled and extracted with ethyl acetate or diethyl ether.

- Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.

- Concentration under reduced pressure followed by purification via silica gel column chromatography (hexane/ethyl acetate mixtures) is standard.

- Purity and identity are confirmed by 1H NMR, LC-MS, and sometimes HRMS.

Summary of Key Research Findings

- The palladium-catalyzed borylation of halogenated pyrazoles with bis(pinacolato)diboron is a reliable and scalable method for synthesizing boronate ester derivatives.

- Reaction conditions such as choice of base, solvent, and temperature critically influence yield and purity.

- The amide functionality can be introduced either before or after boronation, depending on substrate stability.

- Purification and characterization protocols are well-established, facilitating reproducibility.

Data Table: Example Reaction Scheme for Preparation

Q & A

Q. What are the common synthetic routes for 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide?

The synthesis typically involves a multi-step process:

Boronic ester formation : Reacting a pyrazole derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reaction) to introduce the boronate group .

Amidation : Coupling the boronate-containing pyrazole with a propanamide precursor using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .

Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (DMF-EtOH mixtures) to isolate the product .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to verify substituent positions and boronate integration .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected: ~323.2 g/mol).

- Infrared (IR) Spectroscopy : Peaks at ~1350 cm (B-O stretching) and ~1650 cm (amide C=O) .

- Elemental Analysis : To validate C, H, N, and B content within ±0.4% of theoretical values .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme Inhibition Studies : The boronate group enables reversible covalent binding to serine hydrolases, making it a probe for kinase or protease inhibition assays .

- Prodrug Design : The boronic ester can be hydrolyzed in vivo to release active drug moieties .

- Biological Labeling : Used in fluorescence-based assays due to its stability in aqueous buffers .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved during assay optimization?

Contradictions often arise from solvent polarity and pH variations:

- Step 1 : Perform solubility screening in DMSO (stock solution) followed by dilution into assay buffers (e.g., PBS, pH 7.4) .

- Step 2 : Use dynamic light scattering (DLS) to detect aggregation at concentrations >10 µM.

- Step 3 : Adjust buffer additives (e.g., 0.1% Tween-20) or switch to co-solvents (e.g., 5% PEG-400) to enhance stability .

Q. What strategies are effective for improving the yield of the boronate-pyrazole intermediate?

- Catalyst Optimization : Replace Pd(PPh) with XPhos Pd G3 for higher turnover in Suzuki-Miyaura reactions .

- Temperature Control : Conduct reactions at 80°C in THF/water (3:1) to minimize boronate hydrolysis.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., deborylated pyrazole) and adjust stoichiometry (1.2 eq. boronic ester) .

Q. How should researchers address discrepancies in reported IC50_{50}50 values for this compound in kinase assays?

- Variable 1 : ATP concentration (use Km-adjusted ATP levels to standardize assays).

- Variable 2 : Pre-incubation time (extend to 30 min for equilibrium binding).

- Control : Include a positive inhibitor (e.g., staurosporine) to validate assay conditions .

Q. What methodological considerations are critical for assessing the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.